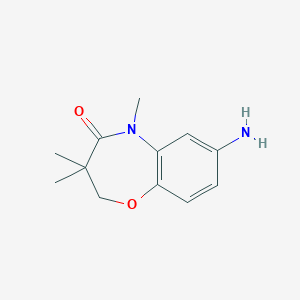
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine
Übersicht
Beschreibung
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 3-fluorophenyl group and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to its antimicrobial, antifungal, and anticancer activities.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of pyrimidine-based drugs.
Pharmaceutical Industry: It is explored for its potential use in the development of new drugs and therapeutic agents.
Wirkmechanismus
Biochemical Pathways
It is known that pyrimidine derivatives can be involved in a variety of biochemical pathways, including those related to nucleotide synthesis and metabolism .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of this compound .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative.
Introduction of the 3-Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction, where the halogenated pyrimidine reacts with piperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrimidine or piperazine rings.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also contains a 3-fluorophenyl group and exhibits antimicrobial and antifungal activities.
4-(4-Fluorophenyl)-6-piperazin-1-ylpyrimidine: Similar structure but with a 4-fluorophenyl group, showing different biological activities.
Uniqueness
4-(3-Fluorophenyl)-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the 3-fluorophenyl group and the piperazine moiety contributes to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-3-1-2-11(8-12)13-9-14(18-10-17-13)19-6-4-16-5-7-19/h1-3,8-10,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMLXHCBIPRWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,9-Diazaspiro[5.5]undec-3-en-2-one hydrochloride](/img/structure/B1438440.png)

![4-amino-5-[2-(methylsulfanyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1438443.png)

![[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B1438446.png)







![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)

